molecular formula C7H2ClF3N2O4 B120725 2-Chloro-3,5-dinitrobenzotrifluoride CAS No. 392-95-0

2-Chloro-3,5-dinitrobenzotrifluoride

Cat. No.: B120725
CAS No.: 392-95-0
M. Wt: 270.55 g/mol
InChI Key: RLXKADBMLQPLDV-UHFFFAOYSA-N
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Scientific Research Applications

2-Chloro-3,5-dinitrobenzotrifluoride has several scientific research applications:

    Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its ability to undergo specific chemical transformations.

    Agrochemicals: It is utilized in the production of agrochemicals that protect crops from pests and diseases.

    Dyestuffs: The compound is employed in the manufacture of dyes and pigments.

Additionally, it has been used to increase mutagenic activity in glutathione transferase mutants, which is valuable in genetic and biochemical research .

Safety and Hazards

2-Chloro-3,5-dinitrobenzotrifluoride is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, avoid breathing dust, and use only under a chemical fume hood .

Mechanism of Action

Target of Action

2-Chloro-3,5-dinitrobenzotrifluoride is a derivative of dinitrobenzotrifluoride . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used to increase mutagenic activity in the glutathione transferase mutant (C36) .

Mode of Action

The compound interacts with its targets through a process of derivatization. For example, ultrahigh-performance liquid chromatography tandem mass spectrometry with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatization was developed for simultaneous determination of 20 free amino acids .

Biochemical Pathways

It is known that the compound is used in the determination of amino acids, suggesting that it may interact with biochemical pathways involving these molecules .

Pharmacokinetics

The compound is used in ultrahigh-performance liquid chromatography, which suggests that it may have properties that allow it to be effectively distributed and metabolized .

Result of Action

The primary result of the action of this compound is its ability to facilitate the determination of amino acids . This suggests that it may have effects at the molecular and cellular level, particularly in relation to proteins.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in chloroform and methanol . This suggests that the compound’s action may be influenced by the presence of these solvents.

Preparation Methods

The synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride typically involves a nitration reaction. The process begins with 2-chlorobenzotrifluoride, which undergoes nitration using a mixture of fuming nitric acid and fuming sulfuric acid . The reaction is carried out in two steps:

Industrial production methods often focus on optimizing yield and minimizing waste. For instance, the waste acid from the primary nitration can be recycled for use in the secondary nitration, thereby reducing environmental impact .

Chemical Reactions Analysis

2-Chloro-3,5-dinitrobenzotrifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong bases or acids depending on the reaction type. Major products formed from these reactions include derivatives with altered functional groups, such as amino derivatives from reduction reactions .

Comparison with Similar Compounds

2-Chloro-3,5-dinitrobenzotrifluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXKADBMLQPLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073177
Record name Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-95-0
Record name 2-Chloro-3,5-dinitrobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the solvent affect the reactivity of 2-Chloro-3,5-dinitrobenzotrifluoride with anilines?

A1: Studies have shown that the solvent plays a significant role in the reaction kinetics of this compound with substituted anilines [, ]. Reactions conducted in methanol, acetonitrile, and toluene demonstrated varying reaction rates and even different reaction orders. For instance, the reaction follows second-order kinetics in methanol and acetonitrile but exhibits third-order kinetics in toluene. This difference highlights the impact of solvent polarity and its influence on the reaction mechanism.

Q2: What is the role of substituents on the aniline ring in its reaction with this compound?

A2: The nature of the substituents on the aniline ring significantly influences the reaction rate with this compound []. Electron-donating groups on the aniline accelerate the reaction, while electron-withdrawing groups decelerate it. This observation is supported by the negative Hammett ρ values obtained, indicating the reaction's sensitivity to electronic effects.

Q3: What insights do spectroscopic analyses provide regarding this compound?

A3: Spectroscopic techniques such as IR, UV-Vis, 1H-NMR, and 13C-NMR are crucial for characterizing this compound and its derivatives []. These techniques offer valuable information regarding the compound's structure, including the presence of specific functional groups, the electronic environment of atoms, and their spatial arrangement. For example, NMR studies provide insights into the orientation of this compound near micelles in specific solvent mixtures [].

Q4: How do micellar systems influence the reactivity of this compound?

A4: Research indicates that the presence of cationic surfactants like dodecyl trimethylammonium bromide (DoTAB) above their critical micelle concentration (cmc) can catalyze the alkaline hydrolysis of this compound []. This effect is attributed to the substrate's interaction with the micellar environment, which can alter its local concentration and reactivity.

Q5: How does the composition of acetonitrile-water mixtures influence the hydrolysis of this compound?

A5: Studies investigating the alkaline hydrolysis of this compound in acetonitrile-water mixtures revealed a significant dependence of reaction rates on solvent composition []. Increasing the acetonitrile mole fraction generally accelerates the reaction. This observation is attributed to several factors, including the desolvation of hydroxide ions, changes in the medium's solvophobicity, and the availability of free water molecules.

Q6: Can computational methods be used to predict the properties of this compound and its derivatives?

A6: Yes, Quantitative Structure-Property Relationship (QSPR) studies have been employed to correlate the structure of this compound derivatives with their physical properties, such as hydrophobicity (expressed as RM0 values from RP-TLC) and UV-Vis absorption maxima []. These models can be valuable tools for predicting the behavior of new derivatives and guiding the design of compounds with desired properties.

Q7: What are the potential applications of this compound in sensor technology?

A7: Research has explored the potential of this compound as a sensing element in portable systems designed for nitroaromatic compound discrimination []. By incorporating this compound into a sensor array and analyzing the color changes induced by its interaction with different nitroaromatics, the system can identify and quantify these compounds, including explosives and related substances.

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